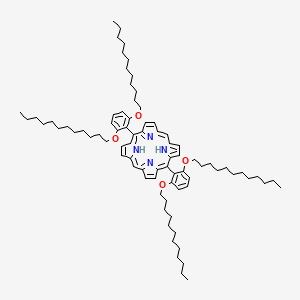
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) is a complex organic compound that belongs to the class of piperazinediones These compounds are characterized by a piperazine ring with two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides.
Introduction of Hydroxymethyl Groups: Hydroxymethyl groups can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the ketone groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of polymers or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular processes.
類似化合物との比較
Similar Compounds
2,5-Piperazinedione: The parent compound without hydroxymethyl or methyl groups.
3,3-Bis(hydroxymethyl)piperazine: A similar compound with hydroxymethyl groups but lacking the ketone groups.
6-Methylpiperazine: A compound with a methyl group but without the ketone or hydroxymethyl groups.
Uniqueness
The unique combination of hydroxymethyl and methyl groups in 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) may confer specific chemical properties, such as increased reactivity or selectivity in certain reactions, making it valuable for specialized applications.
特性
分子式 |
C7H12N2O4 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
(6S)-3,3-bis(hydroxymethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O4/c1-4-5(12)9-7(2-10,3-11)6(13)8-4/h4,10-11H,2-3H2,1H3,(H,8,13)(H,9,12)/t4-/m0/s1 |
InChIキー |
SJDNIINUMLYOLN-BYPYZUCNSA-N |
異性体SMILES |
C[C@H]1C(=O)NC(C(=O)N1)(CO)CO |
正規SMILES |
CC1C(=O)NC(C(=O)N1)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


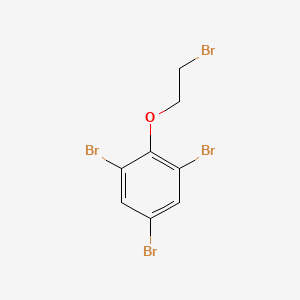

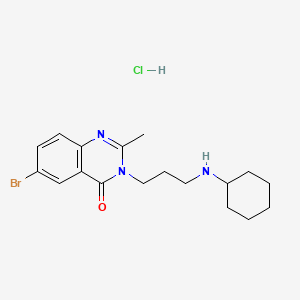
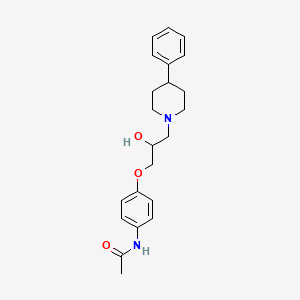
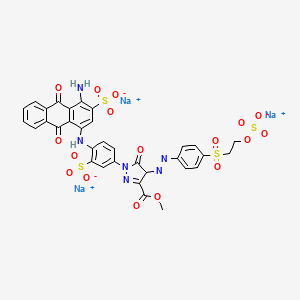
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)

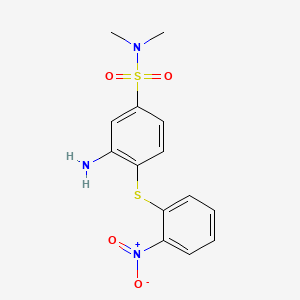
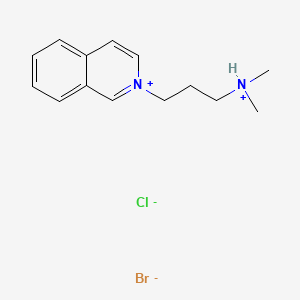

![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
